molecular formula C14H15NO4 B1450173 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione CAS No. 1648864-45-2

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione

Cat. No.: B1450173
CAS No.: 1648864-45-2
M. Wt: 261.27 g/mol
InChI Key: FHCLDIVBOPURBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclobutyl ring substituted with a hydroxyethoxy group, which imparts unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-[3-(2-hydroxyethoxy)cyclobutyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-5-6-19-10-7-9(8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCLDIVBOPURBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCCO)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of renewable starting materials, are often employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in neurological disorders .

Biological Activity

The compound 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione belongs to the isoindoline-1,3-dione family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, as well as its potential applications in pharmacology.

Synthesis and Characterization

The synthesis of isoindoline derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been achieved through various methods including cyclization reactions and functional group modifications. The characterization of these compounds is crucial to confirm their structure and purity.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of isoindoline derivatives. For example, a study reported that several synthesized derivatives exhibited significant inhibition of protein denaturation, a common indicator of anti-inflammatory activity. Among these, specific compounds demonstrated up to 83% inhibition at a concentration of 500 μg/ml , indicating strong anti-inflammatory properties .

CompoundInhibition (%)Concentration (μg/ml)
3a83500
3b78500
3g74500
3h68500
3j64500
3f62500

This data suggests that derivatives of isoindoline-1,3-dione can serve as potential candidates for developing anti-inflammatory agents.

Analgesic Activity

In addition to anti-inflammatory effects, isoindoline derivatives have also been studied for their analgesic properties. The analgesic activity is often assessed using various pain models in animal studies. While specific data on This compound is limited, related compounds have shown promise in reducing pain responses in experimental settings.

Case Studies and Research Findings

A notable case study involved the evaluation of a series of isoindoline derivatives for their biological activities. The findings indicated that modifications at the cyclobutane ring significantly influenced both anti-inflammatory and analgesic effects. The structure-activity relationship (SAR) analysis highlighted that specific substituents could enhance biological efficacy .

The proposed mechanism for the biological activity of isoindoline derivatives involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that This compound may modulate pathways related to inflammation and pain perception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.